molecular formula C19H21N3O4 B15161200 N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine CAS No. 827613-42-3

N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine

Cat. No.: B15161200
CAS No.: 827613-42-3
M. Wt: 355.4 g/mol
InChI Key: VREJMCQQECSVGS-BBRMVZONSA-N
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Description

N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylcarbamoyl group attached to an L-alanyl-L-phenylalanine backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine typically involves the reaction of L-alanyl-L-phenylalanine with phenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the formation of the carbamoyl linkage. The reaction mixture is stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine can be compared with other similar compounds, such as:

Properties

CAS No.

827613-42-3

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

(2S)-3-phenyl-2-[[(2S)-2-(phenylcarbamoylamino)propanoyl]amino]propanoic acid

InChI

InChI=1S/C19H21N3O4/c1-13(20-19(26)21-15-10-6-3-7-11-15)17(23)22-16(18(24)25)12-14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3,(H,22,23)(H,24,25)(H2,20,21,26)/t13-,16-/m0/s1

InChI Key

VREJMCQQECSVGS-BBRMVZONSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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